2-Nonadecyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Nonadecyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. The long nonadecyl chain attached to the oxazole ring imparts unique physical and chemical characteristics to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonadecyl-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the oxazoline intermediate can be oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the production of oxazoles, including this compound, often utilizes flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-Nonadecyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Palladium catalysts and aryl halides are frequently employed.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Nonadecyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nonadecyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
2-Nonadecyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains nitrogen and oxygen atoms at different positions, leading to different chemical properties.
Oxadiazole: Features two nitrogen atoms and one oxygen atom, offering a broader spectrum of biological activities.
The uniqueness of this compound lies in its long nonadecyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
115723-19-8 |
---|---|
Molecular Formula |
C22H43NO |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
2-nonadecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23-20-21-24-22/h2-21H2,1H3 |
InChI Key |
NZRAZDNOFLBJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=NCCO1 |
Origin of Product |
United States |
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